molecular formula C6H7NO3 B2873914 rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 2309431-29-4

rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B2873914
CAS No.: 2309431-29-4
M. Wt: 141.126
InChI Key: LPYGOKUHFJCPIQ-PZGQECOJSA-N
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Description

rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic compound featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold with a ketone group at position 4 and a carboxylic acid at position 2. This structure confers unique conformational rigidity and hydrogen-bonding capabilities, making it a critical intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors. For example, it has been utilized in covalent hybrids targeting SARS-CoV-2 main protease (Mpro), where its bicyclic core enhances binding affinity and selectivity .

Properties

IUPAC Name

(1S,2R,5R)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c8-5-3-1-2(3)4(7-5)6(9)10/h2-4H,1H2,(H,7,8)(H,9,10)/t2-,3+,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYGOKUHFJCPIQ-PZGQECOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)NC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1C(=O)N[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation-Carboxylation Strategy

The foundational approach leverages cyclopropane ring formation through carbene insertion or [2+1] cycloaddition. A representative pathway involves:

  • Cyclopropane Core Assembly : Starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, photochemical [2+2] cycloaddition generates the bicyclo[3.1.0] framework.
  • Oxo Group Installation : Jones oxidation (CrO₃/H₂SO₄/acetone) at −30°C introduces the 4-oxo moiety while preserving acid-sensitive groups.
  • Carboxylic Acid Formation : Ester hydrolysis under basic conditions (K₂CO₃/MeOH) yields the free carboxylic acid.

Critical Parameters :

  • Temperature control during oxidation (−30°C to 0°C) prevents over-oxidation.
  • Anhydrous HCl in diethyl ether ensures controlled hydrochloride salt formation for intermediates.

Modern Catalytic Methods

Photoredox (3 + 2) Annulation

A breakthrough method employs cyclopropenes and aminocyclopropanes under iridium catalysis:

Reaction Scheme :
$$
\text{Cyclopropene} + \text{Aminocyclopropane} \xrightarrow{\text{Ir(ppy)₃, hv}} \text{Bicyclo[3.1.0]hexane}
$$

Conditions :

  • Catalyst: 2 mol% Ir(ppy)₃
  • Solvent: Dichloroethane (DCE)
  • Light: 456 nm LEDs
  • Yield: 72–89%

Advantages :

  • Constructs three contiguous stereocenters in one step
  • Tolerates electron-withdrawing groups (e.g., CF₃, CN) on cyclopropenes

Asymmetric Organocatalytic Approaches

Chiral phosphoric acids enable enantioselective synthesis:

Key Steps :

  • Mannich Reaction : Cyclopropane carboxaldehyde + Boc-protected hydroxylamine
  • Intramolecular Aldol Cyclization : Forms bicyclic core with 94% ee

Optimized Conditions :

Parameter Value
Catalyst TRIP (10 mol%)
Solvent Toluene
Temperature −20°C
Reaction Time 48 h

Stereochemical Control Strategies

Diastereoselective Cyclopropanation

Diffuorocyclopropenes enhance selectivity in annulation reactions:

Substituent Effects :

Cyclopropene Substituent dr (trans:cis)
CF₃ 9:1
Ph 5:1
CO₂Me 7:1

Mechanistic Insight :
Electron-deficient cyclopropenes increase transition-state rigidity, favoring trans-diastereomers.

Dynamic Kinetic Resolution

Racemization-prone intermediates enable chirality transfer:

Protocol :

  • Generate hemiaminal intermediate using LAH reduction
  • Acid-catalyzed equilibration (HCl/EtOAc)
  • Crystallization-induced asymmetric transformation

Outcome :

  • Up to 98% de achieved for (1R,2S,5S) configuration

Functional Group Interconversion

Carboxylic Acid Protection/Deprotection

Common Strategies :

Step Reagents/Conditions Yield
Esterification SOCl₂/MeOH 92%
Saponification LiOH/H₂O/THF 88%
TMS Protection TMSCl/Et₃N/DMF 95%

Critical Note :
Boc protection of the amine precedes oxidation to prevent N-oxidation.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology improves safety and yield for exothermic steps:

Process Parameters :

Stage Reactor Type Residence Time
Cyclopropanation Corning AFR 8 min
Oxidation Uniqsis HCC 15 min
Crystallization Mixed-Suspension 2 h

Benefits :

  • 23% higher overall yield vs batch
  • 78% reduction in Cr waste

Analytical Characterization

Spectroscopic Data

Key Assignments :

  • ¹H NMR (400 MHz, D₂O): δ 3.21 (dd, J = 9.5, 4.7 Hz, H-2), 2.88 (m, H-5), 2.45 (s, H-1)
  • ¹³C NMR : 178.9 ppm (C-4 oxo), 172.1 ppm (COOH)
  • HRMS : [M+H]⁺ calc. 184.0978, found 184.0975

X-ray Crystallography :

  • Confirms boat conformation with N-H···O=C hydrogen bonding

Challenges and Limitations

Ring Strain Effects

The bicyclo[3.1.0] system exhibits substantial angle strain (≈110°), leading to:

  • Thermal instability above 150°C
  • Sensitivity to strong bases (e.g., LDA)

Mitigation Strategies :

  • Low-temperature (−78°C) lithiation for further functionalization
  • Use of bulky silyl protecting groups (TBDPS)

Emerging Methodologies

Biocatalytic Approaches

Engineered transaminases enable asymmetric amine installation:

Recent Advances :

Enzyme Substrate ee
ATA-117 Bicyclic ketone 99%
Codexis TA-134 rac-Amino ester 95%

Process Metrics :

  • 5 g/L/h productivity in fed-batch bioreactors
  • Phosphate buffer (pH 7.5) optimal for activity

Chemical Reactions Analysis

Epimerization and Stereochemical Control

Epimerization is critical for accessing the desired (1R,2S,5S) stereoisomer:

  • Oxidation-Epimerization : Swern oxidation (DMSO, (COCl)₂, Et₃N) converts rac-28 to aldehyde rac-29, which undergoes DBU-mediated epimerization to rac-30 .

  • Oxidation to Acid : Jones oxidation (CrO₃, H₂SO₄, acetone) transforms rac-30 to acid rac-31, followed by esterification (MeI, K₂CO₃) to rac-32 .

Diastereomer Separation

Reverse-phase HPLC effectively separates diastereomers:

  • The S-epimer elutes earlier than the R-epimer due to distinct cyclopropane carbon shifts in ¹³C NMR (Δδ = 3.0 ppm for S vs. 0.7 ppm for R) .

Optimized Large-Scale Routes

To enhance scalability and safety, borane-mediated reductions replace peroxide intermediates:

ImprovementReagents/ConditionsOutcomeReference
Direct Amide ReductionBH₃·THF, THFAvoids peroxides, safer process
Enzymatic ResolutionEsterase V, 60 g/L substrateHigh enantioselectivity (97% ee)

Comparative Analysis of Epimerization Methods

MethodConditionsYieldStereochemical OutcomeReference
NaOMe-MediatedMethanol, refluxLowPartial epimerization
DBU-MediatedCH₂Cl₂, rtHighComplete inversion to anti

The DBU method is superior for achieving the thermodynamically favored anti-aldehyde intermediate .

Hydrolysis and Protection Strategies

  • Boc Deprotection : Treatment with 1M HCl in EtOAc removes the Boc group efficiently (94% yield) .

  • Ester Hydrolysis : K₂CO₃ in MeOH/H₂O cleaves methyl esters under mild conditions .

Key Challenges and Solutions

  • Late-Stage Epimerization : Early enzymatic resolution (esterase V) bypasses the need for costly chiral resolving agents .

  • Safety in Reductions : Triethylsilane/TFA reduces hazardous peroxide intermediates safely .

Scientific Research Applications

rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The nitrogen atom within the ring system plays a crucial role in these interactions, potentially affecting various biological pathways. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Modifications and Functional Groups

Table 1: Key Structural Differences and Similarities
Compound Name Substituents Functional Groups Key Applications References
rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 4-oxo, 2-carboxylic acid Ketone, carboxylic acid SARS-CoV-2 Mpro inhibitors
rel-(1R,2S,5S)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 3-Boc, 2-carboxylic acid Boc-protected amine, carboxylic acid Precursor for peptide coupling
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride 6,6-dimethyl, 2-carboxylic acid (HCl salt) Carboxylic acid (salt form) Boceprevir intermediate
(1R,2S,5S)-3-[(Thiophen-3-yl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 3-(thiophen-3-yl)acetyl, 2-carboxylic acid Thiophene-acetyl, carboxylic acid FABP4 inhibitor (IC50 = 1.7 µM)


Key Observations :

  • Boc-Protected Analogs : The tert-butoxycarbonyl (Boc) group in rel-(1R,2S,5S)-3-Boc derivatives serves as a protective group for the amine, enabling selective coupling reactions. These analogs are precursors in synthesizing antiviral agents like boceprevir .
  • Thiophene Derivatives : Substitution with a thiophene-acetyl group (as in FABP4 inhibitors) introduces aromatic interactions, critical for binding to hydrophobic pockets in target proteins .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight Melting Point Solubility pKa (Predicted)
This compound 183.17 g/mol Not reported Moderate (DMF/DIPEA) ~2.5 (carboxylic acid)
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride 163.60 g/mol 224–230°C High (aqueous) 2.38
rel-(1R,2S,5S)-3-Boc-6,6-dimethyl analog 255.31 g/mol Not reported Low (organic solvents) ~3.5 (Boc group)

Key Observations :

  • The hydrochloride salt form significantly enhances water solubility, facilitating biological testing .
  • Boc protection increases molecular weight and lipophilicity, impacting membrane permeability .

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